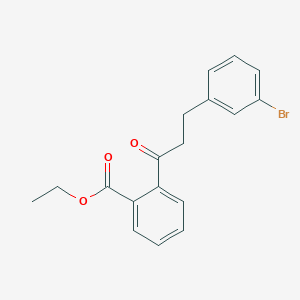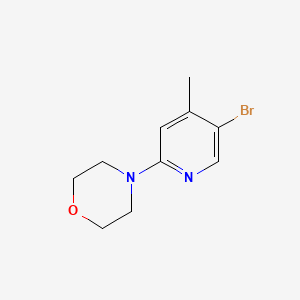
4-(5-Bromo-4-methylpyridin-2-yl)morpholine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Efficient Synthesis and Functionalization
- Synthesis of Potent Antimicrobials : A related compound, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, demonstrated potential in synthesizing potent antimicrobials, including derivatives like arecoline, phendimetrazine, and polygonapholine. The process involved bromination and dehydration with cyclization as critical steps (Y. C. S. Kumar et al., 2007).
- Aminocarbonylation via Palladium Catalysis : The aminocarbonylation reaction of bromopyridines, including derivatives with morpholine, under palladium catalysis, highlighted the reactivity towards forming amino-substituted bromopyridazinones. This method shows promise for functionalizing pyridine rings for diverse applications (A. Takács et al., 2012).
Photophysical Evaluation and Computational Study
- Highly Emissive Fluorophores : A study on 2-morpholino pyridine compounds revealed their significant emissive properties in solution and solid states, suggesting their potential as fluorophores for various applications. The substituent effects on fluorescence properties were systematically evaluated, showing that specific morpholino pyridine derivatives exhibit strong fluorescence across different solvents and solid states (Masayori Hagimori et al., 2019).
Biological Activity
- Anticonvulsant Activity : Sodium channel blocking 3-aminopyrroles, synthesized from acetophenone and glycine derivatives, showed considerable anticonvulsant activity without neurotoxicity in tests. A derivative, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, emerged as notably active, indicating the therapeutic potential of morpholine derivatives in epilepsy management (K. Unverferth et al., 1998).
New Synthetic Strategies
- Substituted Morpholines Synthesis : Research presented a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. This method, featuring a Pd-catalyzed carboamination reaction, provides a versatile approach to accessing various morpholine derivatives, which could include compounds like 4-(5-Bromo-4-methylpyridin-2-yl)morpholine for specific applications (Matthew L. Leathen et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-(5-bromo-4-methylpyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-8-6-10(12-7-9(8)11)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFCWGDHSGDUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675188 | |
| Record name | 4-(5-Bromo-4-methylpyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-4-methylpyridin-2-yl)morpholine | |
CAS RN |
1187385-96-1 | |
| Record name | 4-(5-Bromo-4-methyl-2-pyridinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Bromo-4-methylpyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



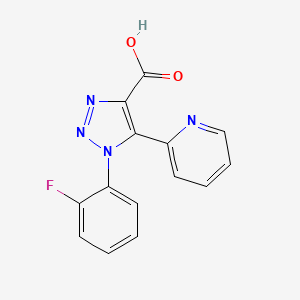
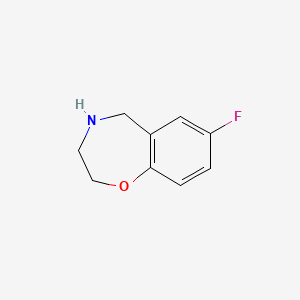
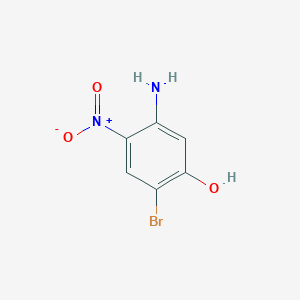
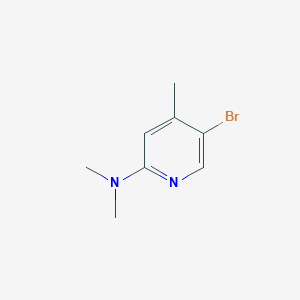
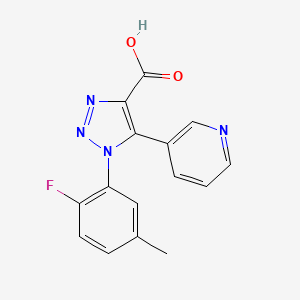
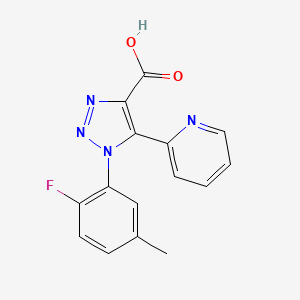
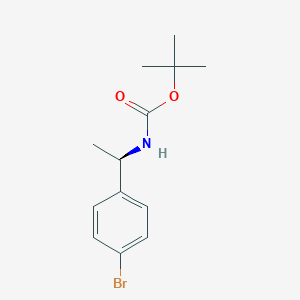
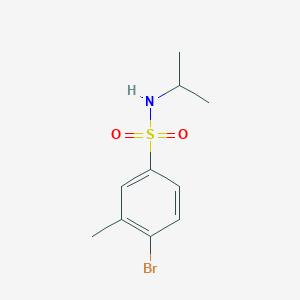

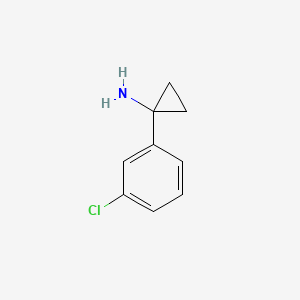
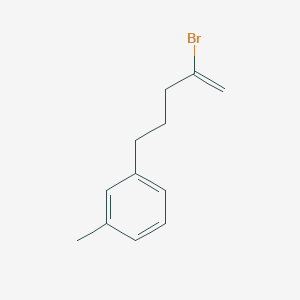
![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)
